molecular formula C13H24O B8716194 1-Oxaspiro[2.11]tetradecane CAS No. 33059-17-5

1-Oxaspiro[2.11]tetradecane

Cat. No.: B8716194
CAS No.: 33059-17-5
M. Wt: 196.33 g/mol
InChI Key: VFBHDCNVUNWDTC-UHFFFAOYSA-N
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Description

1-Oxaspiro[2.11]tetradecane is a useful research compound. Its molecular formula is C13H24O and its molecular weight is 196.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

33059-17-5

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

1-oxaspiro[2.11]tetradecane

InChI

InChI=1S/C13H24O/c1-2-4-6-8-10-13(12-14-13)11-9-7-5-3-1/h1-12H2

InChI Key

VFBHDCNVUNWDTC-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2(CCCCC1)CO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a dry flask under nitrogen is added 3.1 g (64.6 mmol) of 50% sodium hydride in mineral oil. The sodium hydride is washed twice with hexanes, is suspended in 80 ml of dry dimethyl sulfoxide and then 14.3 g (65.0 mmol) of trimethylsulfoxonium iodide is added. The mixture is stirred at room temperature for several hours and then 11.8 g (64.7 mmol) of cyclododecanone is introduced. The mixture is allowed to stir overnight at room temperature and then is heated. for 1 hour at 50° C. The mixture is cooled to room temperature, is dissolved in 500 ml of cold water and is extracted seven times with ethyl ether. The combined organic layers are washed once with water, dried over magnesium sulfate and subjected to evaporation in vacuo. The residue is chromatographed on silica gel using 20% ethyl acetate/hexanes as the mobile phase to give 10 g (78%) of the title compound as a colorless oil: NMR (CDCl3) δ 1.2-1.8 (m, 18 H), 2.05 (s, 1H), 2.4 (t, 2H, J=5.0 Hz), 2.45 (d, 2H), 2.58 (s, 2H ).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
78%

Synthesis routes and methods II

Procedure details

To a dry flask under nitrogen is added 3.1 g (64.6 mmol) of 50% sodium hydride in mineral oil. The sodium hydride is washed twice with hexanes, is suspended in 80 ml of dry dimethyl sulfoxide and then 14.3 g (65.0 mmol) of trimethylsulfoxonium iodide is added. The mixture is stirred at room temperature for several hours and then 11.8 g (64.7 mmol) of cyclododecanone is introduced. The mixture is allowed to stir overnight at room temperature and then is heated for 1 hour at 50° C. The mixture is cooled to room temperature, is dissolved in 500 ml of cold water and is extracted seven times with ethyl ether. The combined organic layers are washed once with water, dried over magnesium sulfate and subjected to evaporation in vacuo. The residue is chromatographed on silica gel using 20% ethyl acetate/hexanes as the mobile phase to give 10g (78%) of the title compound as a colorless oil: NMR (CDCl3) δ1.2-1.8 (m, 18H), 2.05 (s, 1H), 2.4 (t, 2H, J=5.0 Hz), 2.45 (d, 2H), 2.58 (s, 2H ).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Yield
78%

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